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Compound of Interest

Compound Name: Zhebeirine

Cat. No.: B2781933 Get Quote

An In-depth Guide to its Chemical Structure and Stereochemistry for Researchers and Drug

Development Professionals

Zhebeirine, a naturally occurring steroidal alkaloid, presents a formidable and intricate

molecular architecture. Isolated from the bulbs of various Fritillaria species, plants with a long

history in traditional medicine, this compound belongs to the cevanine-type isosteroidal

alkaloids. Its complex, polycyclic structure and dense stereochemistry make it a subject of

significant interest in natural product chemistry and a potential scaffold for drug discovery. This

technical guide provides a detailed overview of the chemical structure, stereochemistry, and

methods of elucidation for Zhebeirine, tailored for researchers, scientists, and professionals in

drug development.

Chemical Structure and Stereochemical
Configuration
Zhebeirine is characterized by a hexacyclic framework, a hallmark of the cevanine-type

alkaloids. The core of the molecule is a rigid steroid nucleus with additional heterocyclic rings

incorporating a nitrogen atom. The specific IUPAC name for the most commonly cited structure,

also known as peiminine or verticinone, is

(1R,2S,6S,9S,10S,11S,14S,15S,18S,20S,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-

azahexacyclo[12.11.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁴.0¹⁸,²³]pentacosan-17-one. This name precisely defines

the absolute configuration at each of its twelve stereocenters, highlighting the molecule's

significant chirality.
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The structure features a ketone group at the C-17 position and hydroxyl groups at C-10 and C-

20. The nitrogen atom is integrated into a fused piperidine ring system, a common feature of

this class of alkaloids. The intricate fusion of the rings results in a conformationally restricted

and complex three-dimensional shape, which is crucial for its biological activity.

Table 1: Physicochemical and Structural Properties of Zhebeirine

Property Value Reference

Molecular Formula C₂₇H₄₃NO₃ [1][2][3]

Molecular Weight 429.6 g/mol [3]

IUPAC Name

(1R,2S,6S,9S,10S,11S,14S,15

S,18S,20S,23R,24S)-10,20-

dihydroxy-6,10,23-trimethyl-4-

azahexacyclo[12.11.0.0²,¹¹.0⁴,⁹

.0¹⁵,²⁴.0¹⁸,²³]pentacosan-17-

one

[1][2][3]

Synonyms
Peiminine, Verticinone,

Fritillarine, Zhebeinone
[1][2][3]

CAS Number 18059-10-4 [1][2]

Topological Polar Surface Area 60.8 Å² [3]

Hydrogen Bond Donors 2 [3]

Hydrogen Bond Acceptors 4 [3]

XLogP3 3.9 [3]

Number of Stereocenters 12

Spectroscopic Data for Structure Elucidation
The definitive structure of Zhebeirine and related alkaloids is established through a

combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance

(NMR) spectroscopy and Mass Spectrometry (MS). While a complete, published dataset for

Zhebeirine is not readily available in public abstracts, the following table presents
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representative ¹H and ¹³C NMR chemical shifts for key functional groups and structural motifs

characteristic of cevanine-type alkaloids. These values are based on the analysis of closely

related compounds and typical chemical shift ranges.

Table 2: Representative ¹H and ¹³C NMR Data for the Cevanine Skeleton

Position/Group
Representative ¹H
Chemical Shift (δ, ppm)

Representative ¹³C
Chemical Shift (δ, ppm)

C-17 Ketone - ~210-220

C-10 Hydroxyl - ~70-80

C-20 Hydroxyl - ~70-80

Methyl Protons 0.7 - 1.5 10 - 25

Methylene Protons 1.0 - 2.5 20 - 45

Methine Protons 1.5 - 3.5 30 - 60

N-CH₂ Protons 2.0 - 3.5 50 - 65

Note: The actual chemical shifts for Zhebeirine can vary depending on the solvent and the

specific conformation of the molecule. The structure is typically confirmed using 2D NMR

techniques such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon

correlations.

Experimental Protocols for Isolation and Structure
Elucidation
The isolation and structural characterization of Zhebeirine from its natural source, primarily the

bulbs of Fritillaria thunbergii, follows a well-established methodology for natural product

chemistry.

1. Extraction:

The air-dried and powdered bulbs of the plant material are subjected to extraction with an
organic solvent, typically methanol or ethanol, at room temperature.
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The resulting crude extract is then concentrated under reduced pressure to yield a residue.

2. Acid-Base Partitioning:

The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% HCl) to protonate
the basic nitrogen of the alkaloids, rendering them water-soluble.
This aqueous solution is then washed with a non-polar organic solvent (e.g., n-hexane or
chloroform) to remove neutral and acidic compounds.
The pH of the aqueous layer is subsequently adjusted to be basic (pH 9-10) using a base
such as ammonium hydroxide (NH₄OH). This deprotonates the alkaloids, making them
soluble in organic solvents.
The basic aqueous solution is then extracted with a chlorinated solvent like chloroform or
dichloromethane to isolate the crude alkaloid fraction.

3. Chromatographic Purification:

The crude alkaloid mixture is subjected to multiple rounds of chromatography for purification.
Silica Gel Column Chromatography: The mixture is first separated on a silica gel column
using a gradient of solvents, for example, a mixture of chloroform and methanol with
increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography
(TLC).
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the
compound of interest are further purified using preparative HPLC, often on a C18 column
with a mobile phase such as methanol-water or acetonitrile-water, to yield pure Zhebeirine.

4. Structure Elucidation:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
the exact mass and molecular formula of the purified compound.
NMR Spectroscopy: A comprehensive suite of NMR experiments is performed to determine
the chemical structure and stereochemistry:
¹H NMR: To identify the types and connectivity of protons.
¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH,
C).
2D NMR (COSY, HSQC, HMBC): To establish the complete bonding framework of the
molecule.
NOESY/ROESY: To determine the spatial proximity of protons and elucidate the relative
stereochemistry.
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X-ray Crystallography: If a suitable single crystal of the purified compound can be grown, X-
ray crystallography provides the most definitive and unambiguous determination of the three-
dimensional structure and absolute stereochemistry.

Click to download full resolution via product page

plant_material [label="Fritillaria thunbergii Bulbs\n(Powdered)"];

extraction [label="Solvent Extraction\n(e.g., Methanol)"]; acid_base

[label="Acid-Base Partitioning"]; crude_alkaloids [label="Crude

Alkaloid Fraction"]; silica_gel [label="Silica Gel Column

Chromatography"]; hplc [label="Preparative HPLC"]; pure_compound

[label="Pure Zhebeirine", fillcolor="#FBBC05", fontcolor="#202124"];

structure_elucidation [label="Structure Elucidation", shape=ellipse,

fillcolor="#34A853", fontcolor="#FFFFFF"]; ms [label="Mass

Spectrometry (MS)"]; nmr [label="NMR Spectroscopy\n(1D and 2D)"]; xray

[label="X-ray Crystallography\n(if crystal obtained)"];

plant_material -> extraction; extraction -> acid_base; acid_base ->

crude_alkaloids; crude_alkaloids -> silica_gel; silica_gel -> hplc;

hplc -> pure_compound; pure_compound -> structure_elucidation;

structure_elucidation -> ms [dir=none]; structure_elucidation -> nmr

[dir=none]; structure_elucidation -> xray [dir=none]; }

Experimental workflow for the isolation and structure elucidation of Zhebeirine.

Biological Activity
Alkaloids from Fritillaria species, including Zhebeirine, are known to possess a range of

biological activities.[4] Traditionally, these plants have been used in Chinese medicine for their

anti-tussive, expectorant, and anti-asthmatic effects.[4] Modern pharmacological studies have

begun to explore these and other activities at the molecular level.

Zhebeirine (as peiminine) has been shown to exhibit anti-inflammatory activity in animal

models of pulmonary fibrosis.[1] It is also reported to modulate the activity of certain transient

receptor potential (TRP) channels and muscarinic M2 receptors.[1] Some related alkaloids from

Fritillaria have also demonstrated cytotoxic activity against cancer cell lines.[5] The specific

signaling pathways through which Zhebeirine exerts these effects are an active area of
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research. The rigid, complex structure of Zhebeirine makes it an intriguing candidate for further

investigation as a modulator of various biological targets.

In conclusion, Zhebeirine is a structurally complex natural product with a rich stereochemical

profile. Its elucidation requires a systematic approach combining classical natural product

isolation techniques with modern spectroscopic methods. The potent biological activities of the

broader class of Fritillaria alkaloids suggest that Zhebeirine and its derivatives may serve as

valuable leads in the development of new therapeutic agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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